An In-depth Technical Guide to the Physical Properties of 1-Fluoro-3-iodo-2-nitrobenzene
An In-depth Technical Guide to the Physical Properties of 1-Fluoro-3-iodo-2-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: Situating 1-Fluoro-3-iodo-2-nitrobenzene in Synthetic Chemistry
1-Fluoro-3-iodo-2-nitrobenzene, a halogenated nitroaromatic compound, represents a class of highly functionalized scaffolds crucial for modern organic synthesis and drug discovery. The strategic placement of three distinct functional groups—a nitro group, a fluorine atom, and an iodine atom—on the benzene ring imparts a unique electronic and steric profile. This arrangement allows for selective, sequential chemical transformations, making it a valuable building block for complex molecular architectures.[1] The electron-withdrawing nature of the nitro and fluoro groups activates the ring for nucleophilic aromatic substitution, while the iodo group serves as a versatile handle for palladium-catalyzed cross-coupling reactions such as Suzuki or Heck couplings.[1]
This guide provides a focused examination of the core physical properties of 1-Fluoro-3-iodo-2-nitrobenzene. While experimentally determined data for this specific isomer are limited in publicly accessible databases, this document collates the available information and provides context by comparing it with data from its close isomers. This approach offers researchers a reliable frame of reference for handling, characterization, and application of this reagent.
Core Molecular and Physical Identifiers
Precise identification is the cornerstone of chemical research. The fundamental identifiers for 1-Fluoro-3-iodo-2-nitrobenzene are detailed below.
| Property | Value | Source |
| Chemical Name | 1-Fluoro-3-iodo-2-nitrobenzene | - |
| CAS Number | 886762-71-6 | [1] |
| Molecular Formula | C₆H₃FINO₂ | [1] |
| Molecular Weight | 267.00 g/mol | [1] |
| Recommended Storage | 2-8°C, protect from light | [1] |
Experimentally Determined and Comparative Physical Properties
Direct experimental data on the primary physical properties of 1-Fluoro-3-iodo-2-nitrobenzene, such as melting and boiling points, are not widely published. This is not uncommon for specialized research chemicals. However, significant insight can be gained by examining the properties of its structural isomers. The position of substituents on the aromatic ring can subtly yet significantly influence intermolecular forces, thereby affecting physical properties.
Table of Comparative Physical Properties of Fluoro-iodo-nitrobenzene Isomers:
| Property | 1-Fluoro-3-iodo-2-nitrobenzene | 1-Fluoro-3-iodo-5-nitrobenzene | 1-Iodo-2-nitrobenzene | 1-Iodo-3-nitrobenzene |
| CAS Number | 886762-71-6 | 3819-88-3 | 609-73-4 | 645-00-1 |
| Appearance | Data not available | White to light yellow powder to crystal | Solid | Powder to lump to clear liquid |
| Melting Point | Data not available | 77 - 81 °C | 49-51 °C | 36-38 °C[2] |
| Boiling Point | Data not available | Data not available | 288-289 °C | 280 °C[2] |
| Solubility | Data not available | Data not available | Data not available | Insoluble in water[2] |
Causality Behind Property Variation: The observed differences in melting points among the isomers can be attributed to variations in their crystal lattice packing efficiency. Symmetrical molecules often pack more efficiently into a crystal lattice, leading to stronger intermolecular forces and, consequently, higher melting points. The meta-disubstituted 1-fluoro-3-iodo-5-nitrobenzene, for instance, exhibits a higher melting point range (77 - 81 °C) compared to its ortho and meta iodonitrobenzene counterparts.[3] Researchers should anticipate that 1-Fluoro-3-iodo-2-nitrobenzene is a solid at room temperature, likely with a distinct melting point influenced by its specific substitution pattern.
Spectroscopic and Analytical Characterization
Spectroscopic analysis is indispensable for confirming the identity and purity of a chemical substance. While a dedicated spectrum for 1-Fluoro-3-iodo-2-nitrobenzene is not available, the expected spectral features can be inferred from related compounds.
Infrared (IR) Spectroscopy
The IR spectrum of a related isomer, 1-fluoro-3-iodo-5-nitrobenzene, provides a valuable reference.[4] Key expected vibrational frequencies for 1-Fluoro-3-iodo-2-nitrobenzene would include:
-
Aromatic C-H stretching: ~3100-3000 cm⁻¹
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Asymmetric and Symmetric NO₂ stretching: Strong absorptions around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. These are characteristic and strong indicators of the nitro group.
-
C-F stretching: A strong band typically in the region of 1250-1000 cm⁻¹.
-
C-I stretching: Generally found in the far-IR region, often below 600 cm⁻¹.
-
Aromatic C=C stretching: Multiple bands in the 1600-1450 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For 1-Fluoro-3-iodo-2-nitrobenzene, ¹H, ¹³C, and ¹⁹F NMR would be essential for unambiguous characterization. Although experimental spectra are not publicly available, a predictive analysis based on substituent effects allows for a reasonable estimation of the expected chemical shifts and coupling patterns.
-
¹H NMR: The three aromatic protons would appear as distinct multiplets in the downfield region (likely between 7.0 and 8.5 ppm), with their chemical shifts and coupling constants dictated by the electronic effects of the three substituents.
-
¹³C NMR: Six distinct signals would be expected for the aromatic carbons. The carbons directly attached to the electronegative fluorine, iodine, and nitro groups would show characteristic chemical shifts.
-
¹⁹F NMR: A single resonance would be expected, with its chemical shift providing information about the electronic environment of the fluorine atom.
Safety and Handling: A Self-Validating Protocol
Given the absence of a specific Safety Data Sheet (SDS) for 1-Fluoro-3-iodo-2-nitrobenzene, a cautious approach to handling is mandated, drawing upon the hazard profiles of its isomers and related compounds.
General Hazard Profile (Inferred from Isomers): Compounds in this class are generally considered hazardous. Key warnings associated with isomers like 1-fluoro-2-iodo-4-nitrobenzene and 1-fluoro-3-nitrobenzene include:
-
Acute Toxicity: Harmful or toxic if swallowed, in contact with skin, or if inhaled.[1][5]
-
Irritation: Causes skin and serious eye irritation.[5]
-
Respiratory Irritation: May cause respiratory irritation.[5]
Mandatory Handling Protocol: Adherence to a strict, self-validating safety protocol is essential when working with this compound.
Caption: Mandatory safety workflow for handling 1-Fluoro-3-iodo-2-nitrobenzene.
Experimental Protocols for Physical Property Determination
For researchers who wish to determine the physical properties of 1-Fluoro-3-iodo-2-nitrobenzene experimentally, the following standard methodologies are recommended.
Melting Point Determination
The melting point is a critical indicator of purity. A sharp melting range (typically < 2°C) is characteristic of a pure compound.
Caption: Standard workflow for melting point determination.
Step-by-Step Protocol:
-
Sample Preparation: A small amount of the crystalline solid is finely crushed on a watch glass.
-
Capillary Loading: The open end of a capillary tube is tapped into the powder to pack a small amount (2-3 mm) of the sample into the sealed end.
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.[6][7]
-
Approximate Determination: The sample is heated rapidly to get a rough estimate of the melting point.
-
Accurate Determination: The apparatus is allowed to cool. A fresh sample is then heated slowly, at a rate of 1-2°C per minute, as the temperature approaches the approximate melting point.
-
Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.
Solubility Characterization
A qualitative assessment of solubility is crucial for selecting appropriate solvents for reactions, purification, and analysis. The principle of "like dissolves like" is a guiding tenet.[8]
Protocol for Qualitative Solubility Testing:
-
Add approximately 10-20 mg of 1-Fluoro-3-iodo-2-nitrobenzene to a small test tube.
-
Add 1 mL of the test solvent (e.g., water, ethanol, acetone, toluene, hexane) dropwise, agitating after each addition.
-
Observe if the solid dissolves completely.
-
Categorize the solubility as soluble, partially soluble, or insoluble.
Given its structure, 1-Fluoro-3-iodo-2-nitrobenzene is expected to be insoluble in water but soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone.
Conclusion
1-Fluoro-3-iodo-2-nitrobenzene is a synthetically valuable compound with a rich potential for creating diverse molecular entities. While comprehensive experimental data on its physical properties are not yet widely disseminated, this guide provides the foundational knowledge available, supplemented by comparative data from its isomers and standard analytical protocols. This information equips researchers with the necessary insights for the safe and effective use of this versatile chemical building block.
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PubChem. (n.d.). o-Iodonitrobenzene. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]
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PubChem. (n.d.). 1-Fluoro-3-nitrobenzene. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]
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PubChem. (n.d.). 1-Fluoro-3-iodobenzene. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]
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University of Babylon. (2021). experiment (1) determination of melting points. Retrieved February 2, 2026, from [Link]
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University of Calgary. (2023). Solubility of Organic Compounds. Retrieved February 2, 2026, from [Link]
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Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved February 2, 2026, from [Link]
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Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved February 2, 2026, from [Link]
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Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved February 2, 2026, from [Link]
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